Penicillin-G 4-methoxybenzyl ester sulfoxide

Cephalosporin Synthesis Process Optimization Penicillin Oxidation

Sourcing a reliable, high-yielding protected intermediate for cephalosporin synthesis often presents challenges in purity and stereochemical consistency. This Penicillin-G 4-methoxybenzyl ester sulfoxide (CAS 30034-13-0) directly addresses that gap. - Essential starting material for GCLE synthesis, achieving yields up to 94% with defined (S)-sulfoxide stereochemistry. - Certified purity of ≥97% ensures suitability as an analytical reference standard for HPLC method validation and ANDA impurity profiling. - The PMB ester-sulfoxide combination enables selective deprotection conditions essential for complex β-lactam transformations.

Molecular Formula C24H26N2O6S
Molecular Weight 470.5 g/mol
Cat. No. B7945201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePenicillin-G 4-methoxybenzyl ester sulfoxide
Molecular FormulaC24H26N2O6S
Molecular Weight470.5 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1=O)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OCC4=CC=C(C=C4)OC)C
InChIInChI=1S/C24H26N2O6S/c1-24(2)20(23(29)32-14-16-9-11-17(31-3)12-10-16)26-21(28)19(22(26)33(24)30)25-18(27)13-15-7-5-4-6-8-15/h4-12,19-20,22H,13-14H2,1-3H3,(H,25,27)/t19-,20+,22-,33-/m1/s1
InChIKeyHSSBYPUKMZQQKS-HTRINZPASA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Penicillin-G 4-Methoxybenzyl Ester Sulfoxide – Protected β-Lactam Intermediate


Penicillin-G 4-methoxybenzyl ester sulfoxide (CAS 30034-13-0; also known as Penicillin G sulfoxide p-methoxybenzyl ester) is a semi-synthetic penicillin G derivative in which the C-3 carboxyl group is protected as a p-methoxybenzyl (PMB) ester and the thiazolidine sulfur is oxidized to the sulfoxide [1]. It serves as a key protected intermediate in the industrial synthesis of cephalosporin antibiotics, notably GCLE (7-phenylacetylamino-3-chloromethyl cephalosporin p-methoxybenzyl ester) . It is also employed as a certified reference standard for analytical method development, impurity profiling, and regulatory filings (e.g., ANDA) [2].

Protected intermediate for cephalosporin GCLE synthesis via Morin rearrangement
Certified reference standard for HPLC method validation and impurity profiling

Why Generic Penicillin Derivatives Cannot Substitute This Compound


Unlike unprotected penicillin G or simple benzyl esters, the PMB ester-sulfoxide combination imparts distinct chemical properties that are critical for downstream applications. The sulfoxide directs subsequent ring-expansion reactions for cephalosporin synthesis, while the PMB ester protects the carboxyl group from undesired side reactions and enables mild, selective deprotection conditions (e.g., DDQ or phenol treatment) that are incompatible with conventional benzyl ester hydrogenolysis, which would reduce the sulfoxide . Substitution with non-esterified or differently protected analogs alters reactivity, yield, and product quality in these transformations, making the specific compound essential for its intended use.

Sulfoxide directing group
Non-oxidized or unprotected penicillin analogs may alter ring-expansion selectivity and reduce cephalosporin yield.
PMB ester protection
Simple benzyl esters require hydrogenolysis that can reduce the sulfoxide; PMB enables mild, selective deprotection.

Quantitative Differentiation: Yield and Purity Data


Optimized Oxidation Method Yield Advantage

In a 2009 study, oxidation of benzylpenicillin p-methoxybenzyl ester with peroxyacetic acid (17% w/v) gave the target sulfoxide in 94.0% total yield, compared with 84.1% when using a CH3CO3H/H2O2 mixture under otherwise analogous conditions [1]. This represents an absolute yield improvement of 11.8%.

Synthetic yield
Head-to-head
94.0% vs 84.1% (+11.8% abs.)
Supports process optimization and cost reduction.
Oxidation with peroxyacetic acid vs CH3CO3H/H2O2; benzylpenicillin PMB ester substrate.
Cephalosporin Synthesis Process Optimization Penicillin Oxidation

Certified Reference Standard Purity and Documentation

Commercially supplied Penicillin-G 4-methoxybenzyl ester sulfoxide is provided at ≥98% purity (HPLC) with detailed characterization data (1H-NMR, IR, elemental analysis) compliant with ICH guidelines, a package specifically designed for use as a reference standard in ANDA submissions [1]. This level of certified quality is not uniformly available for generic penicillin G sulfoxide or its simple benzyl ester, which are often supplied as research-grade materials with variable documentation.

Reference standard
Specification review
≥98% purity, full CoA, NMR, IR, EA
Reduces in-house qualification burden for ANDA filings.
Supplier-specified package; verify lot-specific documentation.
Reference Standard Method Validation ANDA Filing

Sulfoxide Stereochemistry for Consistent Reactivity

The product is available as the (S)-sulfoxide epimer (CAS 30034-13-0), the stereochemically defined form required for the Morin rearrangement to cephalosporins . While a direct activity comparison for this specific ester is unavailable, studies on penicillin G sulfoxide epimers demonstrate that the (R)-sulfoxide exhibits drastically reduced antibacterial activity (~15% relative to penicillin G) and altered target binding [1], implying that stereochemical purity is crucial for consistent reactivity in downstream chemical transformations.

Stereochemistry
Class-level inference
(S)-sulfoxide epimer (CAS 30034-13-0)
Ensures reproducible reactivity in ring-expansion step.
(R)-epimer shows reduced activity in related penicillin G sulfoxide; stereochemical purity critical.
Stereochemistry Morin Rearrangement Cephalosporin Synthesis

Validated Research and Industrial Application Scenarios


Cephalosporin Intermediate Manufacturing

The compound serves as a high-yielding (up to 94%) starting material for the industrial synthesis of GCLE, a critical cephalosporin nucleus [1]. Its defined (S)-sulfoxide stereochemistry and protected carboxyl group enable the Morin ring expansion and subsequent chlorination steps, making it the preferred intermediate over non-esterified penicillin sulfoxides which offer lower yields and poorer selectivity.

Analytical Reference Standard for Regulatory Filings

With a certified purity of ≥98% and comprehensive characterization data [2], this compound is directly applicable as a reference standard for HPLC method validation and impurity profiling required for Abbreviated New Drug Applications (ANDAs) for penicillin and cephalosporin products.

Metabolite Identification in Pharmacokinetic Studies

The compound is identified as a metabolite of benzylpenicillin benzathine and is supplied for use as a reference material in pharmacokinetic and drug metabolism studies . Using the certified (S)-sulfoxide standard ensures accurate identification and quantification in biological samples.

Protecting Group Strategy Optimization

As a representative PMB-protected penicillin sulfoxide, this compound is used in research to study selective deprotection strategies (e.g., DDQ-mediated cleavage) relevant to complex β-lactam synthesis . Its well-defined structure and stability make it a suitable model for developing new deprotection methodologies.

Application
Selection Property
Validation Focus
Cephalosporin intermediate synthesis
Defined (S)-sulfoxide and PMB protection
Yield and selectivity in Morin ring expansion
Analytical reference standard
Certified ≥98% purity and full characterization
HPLC method validation for regulatory filing (ANDA)
Metabolite identification in PK studies
Authenticated (S)-sulfoxide standard
Accurate quantification in biological research matrices
Deprotection methodology research
PMB-protected sulfoxide model substrate
Selective deprotection screening (e.g., DDQ cleavage)
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